N,N'-Didodecyldithiooxamide
Overview
Description
N,N'-Didodecyldithiooxamide is a chemical compound that has been studied in various contexts, particularly in the formation of metal complexes. The compound is known for its ability to coordinate with metals, forming complexes with different geometries and magnetic properties. The research on this compound extends to its synthesis, molecular structure, and its interactions with various metal ions.
Synthesis Analysis
The synthesis of N,N'-Didodecyldithiooxamide-related compounds has been explored in several studies. For instance, the facile chemical synthesis of N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a molecule related to the degradation products of 2′-deoxythymidine, has been described, which could provide insights into the synthetic pathways that might be applicable to N,N'-Didodecyldithiooxamide as well . Additionally, the synthesis of heterobimetallic complexes with dithioxamides, which are closely related to N,N'-Didodecyldithiooxamide, has been reported, indicating the potential for creating complex structures with this compound .
Molecular Structure Analysis
The molecular structure of N,N'-Didodecyldithiooxamide and its analogs has been a subject of research. For example, the crystal structure determination of N,N'-dicyclohexyldithiooxamide has confirmed a trans conformation for the molecule, suggesting that similar structural characteristics might be present in N,N'-Didodecyldithiooxamide . The study of the molecular conformation of cis and trans isomers in aqueous solution for related compounds also provides valuable information on the flexibility and conformational preferences of these types of molecules .
Chemical Reactions Analysis
The chemical reactivity of N,N'-Didodecyldithiooxamide has been explored through its ability to form complexes with various metals. Cobalt(III), nickel(II), and copper(II) complexes of N,N'-Didodecyldithiooxamide have been prepared, demonstrating the compound's versatility in forming coordination compounds with different metal ions and coordination geometries . The study of heterobimetallic complexes with dithioxamides also reveals the potential for N,N'-Didodecyldithiooxamide to engage in complex chemical reactions, leading to the formation of chiral and racemic mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Didodecyldithiooxamide complexes have been characterized by various spectroscopic techniques. The infrared (IR) and far-IR spectra of its metal complexes have been discussed, providing insights into the bonding and electronic structure of these compounds . The magnetic properties of the complexes, such as diamagnetism in cobalt and nickel complexes and paramagnetism in copper complexes, have also been reported, which are indicative of the coordination environment and electronic configurations .
Scientific Research Applications
Heavy Metal Ion Removal : N,N'-Didodecyldithiooxamide supported on silica gel is effective in removing heavy metals from aqueous solutions. This bidentate chelating agent showed significant removal percentages for metals like copper, nickel, lead, silver, and zinc when tested in solutions of these metals (Pooré, Benson, & Martin, 1996).
Spectrophotometric Determination of Palladium : It reacts with palladium in strong hydrochloric acid to form a yellow, water-insoluble complex, allowing for the spectrophotometric determination of palladium in various solutions, showing its utility in analytical chemistry (Jacobs, Wheeler, & Waggoner, 1962).
Formation of Metal Complexes : N,N'-Didodecyldithiooxamide forms complexes with metals like cobalt, nickel, and copper. These complexes show different magnetic properties and coordination, which can be significant in the study of inorganic chemistry and material sciences (Fabretti, Pellacani, & Peyronel, 1976).
Self-Assembly and Organogels : It demonstrates self-assembling behavior, forming organogels in various organic solvents. Its silver complex exhibits unique characteristics like lower gelation abilities for certain solvents and the formation of a smectic A phase on cooling (Yabuuchi & Kato, 2005).
Extraction of Uranium Nitrate : N,N'-Didodecyldithiooxamide derivatives are used for extracting uranium nitrate, demonstrating its relevance in nuclear chemistry and the processing of nuclear materials (Sun et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N,N'-didodecylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQUDOKUAAVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074472 | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Didodecyldithiooxamide | |
CAS RN |
120-88-7 | |
Record name | N1,N2-Didodecylethanedithioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Didodecyldithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-didodecyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIDODECYLDITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10CR9F93BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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